molecular formula C12H12O3 B1309979 7-Hydroxy-3,4,8-trimethylcoumarin CAS No. 91963-11-0

7-Hydroxy-3,4,8-trimethylcoumarin

Cat. No. B1309979
CAS RN: 91963-11-0
M. Wt: 204.22 g/mol
InChI Key: GNBLUSRSAGXTJN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4,8-trimethylcoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. It is characterized by the presence of hydroxyl groups and methyl groups at specific positions on the coumarin ring system. This structural modification can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various synthetic routes. One approach involves the Perkin reaction, which is used to synthesize novel 7-hydroxy-3-(3,4,5-trimethoxyphenyl)coumarin derivatives, as well as their phthalonitrile derivatives . Another method includes the condensation reaction of 7-acetoxy-3-formylcoumarin with different ortho-phenylenediamine derivatives, which has been effective for introducing hydrophilic groups onto the heteroaryl scaffold of coumarins . Additionally, the Peckmann reaction with resorcinol and ethylacetoacetate has been used to synthesize 7-hydroxy-4-methylcoumarin, which can be further modified to produce 8-formyl-7-hydroxy-4-methylcoumarin derivatives .

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including those with hydroxy and methyl substitutions, has been extensively studied. X-ray diffraction methods have been employed to determine the crystal structure of related compounds such as 7,8-dihydroxy-4-methylcoumarin, revealing the compound's crystallization in the triclinic space group and providing insights into the spatial arrangement of the functional groups .

Chemical Reactions Analysis

This compound and its derivatives exhibit a range of chemical behaviors. For instance, the solvent-dependent fluorescence of 7-hydroxycoumarins has been studied, showing that protonation, deprotonation, and tautomerization are the main reactions in hydroxylic solvents, while hydrogen bonding and ion pair formation are essential in nonhydroxylic solvents . Moreover, the formation of metal complexes with various metal ions such as CrIII, FeIII, CoIII, NiII, and CuII has been observed, with the ligand coordinating through nitrogen atoms and exhibiting distinct colored complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The electronic absorption and fluorescence properties of these compounds have been studied in different solvents, and their behavior as fluorescence chemosensors for the detection of metal ions, such as Fe3+, has been examined . The introduction of hydrophilic groups onto the coumarin scaffold has led to water-soluble and strongly fluorescent compounds under physiological conditions, which are suitable for biosensing applications .

Scientific Research Applications

Synthetic Chemistry and Drug Development

The synthesis and functionalization of coumarin derivatives, including 7-hydroxycoumarins, are of significant interest due to their potential in drug development and organic synthesis. The review by Fatykhov et al. (2020) discusses strategies for selectively modifying the hydroxy groups of 5,7-dihydroxycoumarins, which are chemically related to 7-Hydroxy-3,4,8-trimethylcoumarin. Such modifications are crucial for the synthesis of new drug candidates and natural product synthesis, highlighting the compound's relevance in synthetic chemistry and pharmaceutical research Fatykhov et al., 2020.

Anticancer Potential

Coumarins, including 7-hydroxycoumarin, have been explored for their anticancer properties. Lacy and O’Kennedy (2004) reviewed the therapeutic role of coumarins and coumarin-related compounds in cancer treatment. They found that 7-hydroxycoumarin has shown anti-tumor activity, potentially by inhibiting the release of Cyclin D1, a protein overexpressed in many types of cancer. This suggests that this compound and its derivatives could have applications in developing anticancer therapies Lacy & O’Kennedy, 2004.

Pharmacokinetic and Pharmacological Properties

Isofraxidin, a compound related to this compound, showcases the diverse biological and pharmacological activities of hydroxycoumarins. Majnooni et al. (2020) discuss the synthesis, biosynthesis, and isolation of Isofraxidin, along with its pharmacokinetic profile and effects on inflammation, cancer, and neuroprotection. This comprehensive review indicates the potential of this compound in various therapeutic applications due to its structural and functional similarities with other hydroxycoumarins Majnooni et al., 2020.

Antioxidant and Antimicrobial Activities

The broad spectrum of bioactivities of coumarins, including antioxidant, anti-inflammatory, antiviral, and antibacterial effects, is well documented. Zhu and Jiang (2018) provide insights into the structure-activity relationship of coumarin molecules, suggesting that modifications to the core structure can significantly enhance their biological activities. This information is crucial for the development of new compounds based on the this compound framework for various pharmaceutical applications Zhu & Jiang, 2018.

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-3,4,8-trimethylcoumarin is the melanin production pathway . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By inhibiting melanin production, this compound can potentially be used in treatments for hyperpigmentation disorders.

Mode of Action

This compound interacts with the enzymes involved in the melanin synthesis pathway, thereby inhibiting the production of melanin

Biochemical Pathways

The affected pathway is the melanin synthesis pathway. Melanin synthesis involves a series of enzymatic reactions, and the inhibition of these enzymes by this compound leads to a decrease in melanin production . The downstream effects of this inhibition can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen as a reduction in melanin production . This can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It targets the respiratory system .

Future Directions

The compound and its derivatives have shown potential in various fields. For instance, coumarin-derived imine–metal complexes have been found to display a variety of therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities . This makes the molecule an attractive scaffold for the discovery of newer drugs .

properties

IUPAC Name

7-hydroxy-3,4,8-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBLUSRSAGXTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238801
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91963-11-0
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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